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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridin-4-amine

Cat. No.: B1280531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic

characteristics of 2-Bromo-3-methylpyridin-4-amine (CAS No: 79055-61-1). Due to the

limited availability of public experimental spectra for this specific isomer, this document focuses

on predicted data derived from the analysis of structurally related compounds and foundational

spectroscopic principles. The guide includes detailed, representative experimental protocols for

acquiring such data, intended for use in molecular characterization and quality control in

research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Bromo-3-methylpyridin-
4-amine. This information is based on the analysis of its molecular structure and comparison

with isomers and related pyridine derivatives. It is crucial to note that these values are

estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display three distinct

signals in the aromatic region and one signal for the methyl group. The positions of these

signals are influenced by the electronic effects of the bromine atom, the amino group, and the

methyl group on the pyridine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1280531?utm_src=pdf-interest
https://www.benchchem.com/product/b1280531?utm_src=pdf-body
https://www.benchchem.com/product/b1280531?utm_src=pdf-body
https://www.benchchem.com/product/b1280531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 ~7.8 - 8.0 Doublet (d) ~5.0 - 5.5

H-5 ~6.5 - 6.7 Doublet (d) ~5.0 - 5.5

-NH₂ ~4.5 - 5.5 Broad Singlet (br s) N/A

-CH₃ ~2.2 - 2.4 Singlet (s) N/A

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show six unique

signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon.

The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly

influenced by the halogen.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~140 - 145

C-3 ~125 - 130

C-4 ~150 - 155

C-5 ~110 - 115

C-6 ~145 - 150

-CH₃ ~15 - 20

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Bromo-3-methylpyridin-4-amine is expected to exhibit characteristic

absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted FT-IR Data
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Wavenumber Range (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100 - 3000 Medium C-H stretching (aromatic)

2980 - 2850 Medium C-H stretching (methyl group)

1640 - 1600 Strong
N-H bending (scissoring) of the

primary amine

1600 - 1450 Medium to Strong
C=C and C=N stretching

(pyridine ring)

1450 - 1350 Medium C-H bending (methyl group)

1300 - 1200 Medium
C-N stretching (aromatic

amine)

~1100 Medium C-Br stretching

Mass Spectrometry (MS)
The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron Ionization (EI), will be characterized by the molecular ion peak and various

fragment ions. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (EI)
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m/z Value Ion Description

186/188 [M]⁺

Molecular ion peak, showing

the characteristic bromine

isotopic pattern.

171/173 [M-CH₃]⁺
Fragment resulting from the

loss of a methyl radical.

107 [M-Br]⁺
Fragment resulting from the

loss of a bromine radical.

80 [M-Br-HCN]⁺

Fragment from the subsequent

loss of hydrogen cyanide from

the [M-Br]⁺ ion.

Experimental Protocols
Detailed methodologies are essential for the replication and verification of spectroscopic data.

The following are representative protocols for the acquisition of spectral data for a solid sample

like 2-Bromo-3-methylpyridin-4-amine.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

2-Bromo-3-methylpyridin-4-amine sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry NMR tube.

Instrumentation Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

spectrometer to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire the proton spectrum using a standard single-pulse experiment.

Set the spectral width to cover a range of approximately 0-12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of approximately 0-200 ppm.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample.

Materials & Equipment:

2-Bromo-3-methylpyridin-4-amine sample

Spectroscopic grade Potassium Bromide (KBr) or an FT-IR spectrometer with an Attenuated

Total Reflectance (ATR) accessory.
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Agate mortar and pestle

Pellet press

Procedure (KBr Pellet Method):

Sample Preparation: Thoroughly grind a mixture of approximately 1-2 mg of the sample with

100-200 mg of dry KBr powder in an agate mortar.

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a

thin, transparent or translucent pellet.

Background Spectrum: Record a background spectrum of the empty sample holder or a pure

KBr pellet.

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire

the IR spectrum.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹)

with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-

noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

2-Bromo-3-methylpyridin-4-amine sample

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system
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Procedure:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile

solvent.

GC Method Setup:

Injector: Set to a temperature of ~250 °C.

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp

up at 10-20 °C/min to a final temperature of ~280 °C.

Carrier Gas: Use Helium with a constant flow rate.

MS Method Setup:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: Set to ~230 °C.

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution

into the GC.

Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to the compound. Extract the mass spectrum for that peak and analyze the

molecular ion and fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-Bromo-3-methylpyridin-4-amine.
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Caption: Logical workflow for the spectroscopic analysis of 2-Bromo-3-methylpyridin-4-
amine.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-methylpyridin-4-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280531#2-bromo-3-methylpyridin-4-amine-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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